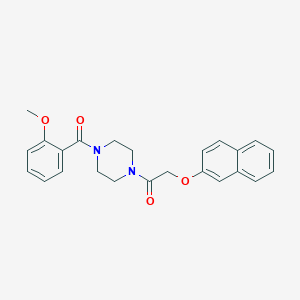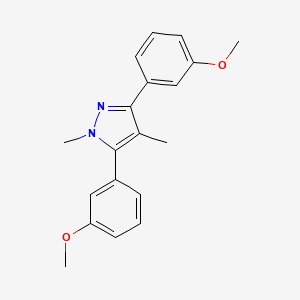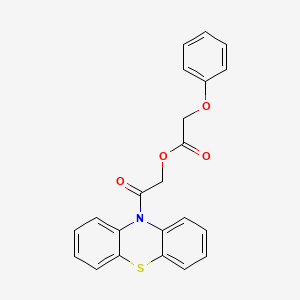
Acetic acid, (2-methylphenoxy)-, 4-chlorophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chlorophenyl 2-(2-methylphenoxy)acetate is an organic compound with the molecular formula C15H13ClO3. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a chlorophenyl group and a methylphenoxy group attached to an acetate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl 2-(2-methylphenoxy)acetate typically involves the esterification of 4-chlorophenol with 2-(2-methylphenoxy)acetic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of 4-chlorophenyl 2-(2-methylphenoxy)acetate follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
4-chlorophenyl 2-(2-methylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted phenoxyacetates .
Aplicaciones Científicas De Investigación
4-chlorophenyl 2-(2-methylphenoxy)acetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-chlorophenyl 2-(2-methylphenoxy)acetate involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound acts as a synthetic auxin, mimicking natural plant hormones and disrupting normal plant growth processes. This leads to uncontrolled growth and eventual death of the target plants . The molecular pathways involved include the activation of auxin receptors and subsequent gene expression changes that affect cell division and elongation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-chlorophenyl (4-chloro-2-methylphenoxy)acetate
- 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate
- 4-chloro-2-methylphenoxyacetic acid (MCPA)
Uniqueness
4-chlorophenyl 2-(2-methylphenoxy)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
62095-41-4 |
|---|---|
Fórmula molecular |
C15H13ClO3 |
Peso molecular |
276.71 g/mol |
Nombre IUPAC |
(4-chlorophenyl) 2-(2-methylphenoxy)acetate |
InChI |
InChI=1S/C15H13ClO3/c1-11-4-2-3-5-14(11)18-10-15(17)19-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3 |
Clave InChI |
HAIFCRSMWJLIJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propyl-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione](/img/structure/B10885594.png)
![(2E)-3-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B10885600.png)
![Azepan-1-yl[1-(4-methylbenzyl)piperidin-3-yl]methanone](/img/structure/B10885603.png)

![1-(3-Chlorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10885609.png)
![N-(3-acetylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide](/img/structure/B10885610.png)

![[2-(3-Nitrophenyl)-2-oxoethyl] 2-[(5-bromofuran-2-carbonyl)amino]acetate](/img/structure/B10885625.png)

![N-(2-ethylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10885640.png)

![2-(Naphthalen-2-yloxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10885651.png)
![1,4-Bis[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B10885652.png)

